molecular formula C18H19N3O2S B1341096 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid CAS No. 912770-75-3

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid

Cat. No.: B1341096
CAS No.: 912770-75-3
M. Wt: 341.4 g/mol
InChI Key: LWYNAUZAWMINFZ-UHFFFAOYSA-N
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Description

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it binds to specific protein receptors, modulating their signaling pathways and affecting cellular responses . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and receptors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production . These cellular effects underscore the compound’s potential as a therapeutic agent in treating diseases associated with oxidative stress and metabolic dysregulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and receptors, inhibiting or activating their function. For instance, the compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators . Additionally, it can activate certain transcription factors, leading to changes in gene expression that promote anti-inflammatory and antioxidant responses . These molecular interactions highlight the compound’s potential in modulating biochemical pathways relevant to inflammation and oxidative stress.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the compound’s stability and degradation can influence its efficacy and safety. Studies have shown that the compound remains stable under physiological conditions for extended periods, maintaining its biochemical activity . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies in in vitro and in vivo models have also demonstrated that the compound can exert sustained effects on cellular function, with minimal toxicity observed at therapeutic doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at specific dosage ranges, beyond which adverse effects become prominent. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.

Properties

IUPAC Name

1-[(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(23)13-5-3-8-20(11-13)12-14-17(15-6-4-10-24-15)19-16-7-1-2-9-21(14)16/h1-2,4,6-7,9-10,13H,3,5,8,11-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYNAUZAWMINFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(N=C3N2C=CC=C3)C4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587548
Record name 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-75-3
Record name 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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